Bienvenue dans la boutique en ligne BenchChem!

2-Carboxy-3-pyrrolidineacetic acid

NMDA receptor pharmacology striatal cholinergic neurotransmission excitatory amino acid agonist potency

2-Carboxy-3-pyrrolidineacetic acid (CPAA, also referred to as 2-CPAA or 3-prolinoglutamic acid) is a conformationally constrained analogue of (S)-glutamate in which the C(1)–C(3) backbone is locked into an anti conformation by a pyrrolidine ring. The compound is classified as an agonist at N-methyl-D-aspartate (NMDA)-type ionotropic glutamate receptors (iGluRs), a property that distinguishes it from other pyrrolidine diacid analogues that preferentially target kainate-type or AMPA receptors.

Molecular Formula C11H11N3O
Molecular Weight 173.17 g/mol
CAS No. 117856-26-5
Cat. No. B219817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carboxy-3-pyrrolidineacetic acid
CAS117856-26-5
Synonyms2-carboxy-3-pyrrolidineacetic acid
2-CPAA
Molecular FormulaC11H11N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1CNC(C1CC(=O)O)C(=O)O
InChIInChI=1S/C7H11NO4/c9-5(10)3-4-1-2-8-6(4)7(11)12/h4,6,8H,1-3H2,(H,9,10)(H,11,12)/t4-,6+/m1/s1
InChIKeySAFIVXBDNCNBIX-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carboxy-3-pyrrolidineacetic acid (CAS 117856-26-5): Compound Identity and Pharmacological Class for Procurement Screening


2-Carboxy-3-pyrrolidineacetic acid (CPAA, also referred to as 2-CPAA or 3-prolinoglutamic acid) is a conformationally constrained analogue of (S)-glutamate in which the C(1)–C(3) backbone is locked into an anti conformation by a pyrrolidine ring [1]. The compound is classified as an agonist at N-methyl-D-aspartate (NMDA)-type ionotropic glutamate receptors (iGluRs), a property that distinguishes it from other pyrrolidine diacid analogues that preferentially target kainate-type or AMPA receptors [2]. The CAS registry number 117856-26-5 corresponds to the (2S,3R) trans stereoisomer, which is the pharmacologically active configuration . CPAA serves as a core scaffold for the kainoid amino acid family and has been extensively characterized in both native iGluR preparations and cloned receptor subtypes [3].

2-Carboxy-3-pyrrolidineacetic acid (CAS 117856-26-5): Why Stereochemistry and Conformational Restriction Prevent Generic Substitution


2-Carboxy-3-pyrrolidineacetic acid cannot be interchanged with generic glutamate analogues or even structurally similar pyrrolidine dicarboxylates because its pharmacological profile is exquisitely dependent on three non-interchangeable molecular features: (i) the (2S,3R) trans stereochemistry, as the cis (2S,3S) diastereomer exhibits a fundamentally different receptor and transporter interaction profile [1]; (ii) the conformational restriction imposed by the pyrrolidine ring, which constrains the C(1)–C(3) backbone dihedral angle to an anti configuration, thereby eliminating binding to AMPA receptors while preserving NMDA and kainate receptor engagement—a selectivity pattern that flexible agonists such as (S)-glutamate cannot achieve [2]; and (iii) the presence of a carboxymethyl substituent at the 3-position of the pyrrolidine ring, the length and spatial orientation of which are critical for NMDA receptor activation, as shown by systematic SAR studies where even single-carbon homologation or epimerization at the ε-carbon drastically alters potency and selectivity [3]. Substituting CPAA with generic L-glutamate, kainic acid, or cis-pyrrolidine-2,3-dicarboxylate would yield irreproducible experimental outcomes in any assay where iGluR subtype discrimination or the absence of excitatory amino acid transporter (EAAT) interference is required [4].

2-Carboxy-3-pyrrolidineacetic acid (CAS 117856-26-5): Quantitative Comparator Evidence for Differentiated Scientific Procurement


NMDA Receptor Agonist Potency: 2.3-Fold Higher Potency than the Endogenous Agonist NMDA in Striatal Acetylcholine Release

CPAA demonstrates superior potency as an NMDA receptor agonist compared to the endogenous reference agonist N-methyl-D-aspartate (NMDA) itself. In a direct head-to-head comparison using the same experimental system, CPAA evoked [3H]acetylcholine release from rat striatal slices with an EC50 of 20.0 μM, whereas NMDA required an EC50 of 45.8 μM to achieve the same maximal efficacy [1]. This represents a 2.3-fold potency advantage for CPAA. The NMDA receptor-mediated mechanism of CPAA was confirmed by inhibition with the competitive NMDA antagonist CPP (IC50 = 5.1 μM), the non-competitive antagonist MK-801 (IC50 = 0.12 μM), tiletamine (IC50 = 0.53 μM), and the voltage-dependent channel blocker MgCl2 (IC50 = 26 μM) [1]. Cross-tachyphylaxis experiments further demonstrated that CPAA and NMDA act through the same receptor population [1].

NMDA receptor pharmacology striatal cholinergic neurotransmission excitatory amino acid agonist potency

iGluR Subtype Selectivity: >200-Fold Selectivity for NMDA over AMPA Receptors and 3.2-Fold over Kainate Receptors

CPAA (designated compound 3a) was pharmacologically characterized at native iGluRs alongside the reference agonists AMPA, kainic acid (KA), and NMDA in the same study. CPAA displayed an IC50 >100 μM at AMPA receptors, 1.6 μM at KA receptors, and 0.5 μM at NMDA receptors, yielding a >200-fold selectivity for NMDA over AMPA and a 3.2-fold selectivity for NMDA over KA [1]. In contrast, the endogenous agonist (S)-glutamate activates all three iGluR subtypes non-selectively [1], and kainic acid (the natural kainoid that CPAA structurally mimics) preferentially activates KA receptors (IC50 ~0.007 μM at native KA) with negligible NMDA activity (IC50 >100 μM) [1]. The conformationally related analogue L-trans-2,3-pyrrolidine dicarboxylate (L-trans-2,3-PDC) inhibits NMDA receptor binding with an IC50 of 1 μM but exhibits cross-reactivity with both KA and AMPA receptors [2], making it less selective than CPAA.

iGluR subtype selectivity AMPA receptor discrimination NMDA vs kainate pharmacology

Absence of Glutamate Transporter (EAAT) Activity Enables Isolated Receptor Pharmacology Studies

CPAA (3a) was evaluated for inhibitory activity at all three major excitatory amino acid transporter subtypes (EAAT1, EAAT2, and EAAT3) and found to be essentially inactive, with IC50 values >300 μM at each transporter [1]. This transporter-silent profile contrasts sharply with the structurally related cis diastereomer (2S,3S)-pyrrolidine-2,3-dicarboxylic acid, which inhibits human EAAT2 (GLT1) with a Ki of 12 μM (12,000 nM) in Xenopus laevis oocyte [3H]-glutamate uptake assays [2]. The lack of EAAT activity is also a differentiating feature versus L-trans-2,3-pyrrolidine dicarboxylate (L-trans-2,3-PDC), which acts as a competitive inhibitor of sodium-dependent glutamate uptake and exhibits excitotoxic properties linked to transporter blockade [3]. By not engaging glutamate transporters, CPAA allows researchers to isolate iGluR-mediated pharmacological effects without the confounding variable of altered extracellular glutamate clearance.

excitatory amino acid transporter EAAT1 EAAT2 EAAT3 transporter-free pharmacology

Stereochemical Purity Defines Pharmacological Identity: (2S,3R) Trans Configuration is Required for NMDA Agonism

The (2S,3R) trans configuration of CPAA is not merely a structural descriptor—it is the determinant of NMDA receptor agonism. The 2019 SAR study by Poulie et al. demonstrated that epimerization at the ε-carbon (changing the absolute stereochemistry of the carboxymethyl substituent) in analogues 3b-d1 and 3b-d2 produces diametrically opposed pharmacological profiles: 3b-d1 (2S,3R,S configuration at ε-carbon) retains NMDA activity (IC50 = 22 μM), while its diastereomer 3b-d2 (2S,3R,R configuration) loses NMDA activity entirely (IC50 >100 μM) [1]. Similarly, the cis (2S,3S) isomer of the parent scaffold, (2S,3S)-pyrrolidine-2,3-dicarboxylic acid, is not an NMDA agonist but rather a weak EAAT2 inhibitor (Ki = 12 μM) [2]. The CPAA scaffold itself (3a) with the correct (2S,3R) absolute configuration yields NMDA IC50 = 0.5 μM, >200-fold more potent than the stereochemically misconfigured analogues [1]. Chemoenzymatic synthesis using α-chymotrypsin-mediated kinetic resolution has been established as a method for obtaining enantiomerically pure (2S,3R)-CPAA [3].

stereochemistry-activity relationship diastereomer comparison chiral procurement specification

Validated Parent Scaffold for Structure-Activity Relationship (SAR) Expansion with Subtype-Selective Derivatives

CPAA (3a) has been established as the validated parent scaffold from which a library of 18 characterised analogues (3b–3q) was systematically synthesized and pharmacologically profiled at cloned homomeric kainate receptors (GluK1–3), NMDA receptor subtypes (GluN1/GluN2A–D), and all three EAAT subtypes [1]. The SAR expansion from the CPAA core yielded ligands with significantly enhanced subtype selectivity: triazole derivative 3p-d1 achieved a GluK1/GluK3 Ki ratio of 15 (GluK3-preferring), while tetrazole 3q-s3-4 displayed 4.4–100-fold selectivity as an antagonist for GluN1/GluN2A (Ki = 0.61 μM) over GluN1/GluN2B–D (Ki = 2.7–62 μM) [1]. The CPAA scaffold's synthetic accessibility—via both enantioselective five-step synthesis from a common enone intermediate and an efficient racemic route achieving up to 87% overall yield in two to three steps [1]—makes it a practical starting point for medicinal chemistry campaigns. In contrast, the natural kainoid kainic acid, while more potent at KA receptors (IC50 ~0.007 μM), lacks the synthetic versatility for systematic ε-carbon substitution that the CPAA scaffold affords [1].

kainoid SAR GluK3-selective ligands iGluR tool compound development

2-Carboxy-3-pyrrolidineacetic acid (CAS 117856-26-5): Evidence-Based Research and Industrial Application Scenarios


NMDA Receptor Pharmacological Tool Compound for Neuroscience Research

CPAA is the compound of choice for in vitro studies requiring selective NMDA receptor activation without AMPA receptor engagement. With an NMDA IC50 of 0.5 μM and >200-fold selectivity over AMPA receptors (IC50 >100 μM) [1], CPAA enables dose-response characterization of NMDA receptor-mediated signaling in native tissue preparations (e.g., striatal slice [3H]ACh release assays [2]) where endogenous glutamate or non-selective agonists would confound interpretation. The 2.3-fold higher potency compared to NMDA itself (EC50 20.0 μM vs 45.8 μM [2]) allows lower working concentrations that reduce off-target effects. Researchers investigating NMDA receptor subunit-specific pharmacology can use CPAA as a reference agonist against which subtype-selective antagonists (e.g., GluN2B-selective ifenprodil) are benchmarked.

iGluR Subtype Selectivity Profiling and Receptor Classification Studies

CPAA's unique selectivity fingerprint—NMDA-preferring with moderate kainate activity (KA IC50 = 1.6 μM) and no AMPA activity (IC50 >100 μM) [1]—makes it an essential pharmacological tool for classifying iGluR-expressing systems. When used alongside kainic acid (KA-selective) and AMPA (AMPA-selective), CPAA serves as the NMDA-discriminating probe in a three-agonist classification panel. This application is particularly valuable for characterizing recombinant receptor preparations, primary neuronal cultures, and brain slice electrophysiology where the molecular identity of functional receptors is unknown. CPAA's demonstrated lack of EAAT1-3 activity (IC50 >300 μM at all subtypes [1]) further ensures that observed effects are purely receptor-mediated, not confounded by altered glutamate clearance.

Medicinal Chemistry Starting Scaffold for Kainoid and NMDA Subtype-Selective Ligand Development

Drug discovery programs targeting specific iGluR subtypes (GluK3, GluN2A) should select CPAA as their starting scaffold based on its proven synthetic tractability and validated SAR expansion path. The 2019 Poulie et al. study demonstrated that rational ε-carbon substitution on the CPAA core can transform the non-selective parent compound into ligands with 15-fold GluK3 preference (triazole 3p-d1) or 4.4–100-fold GluN2A selectivity (tetrazole 3q-s3-4, Ki = 0.61 μM) [1]. The availability of both enantioselective and racemic synthetic routes [1], combined with the chemoenzymatic resolution method for obtaining enantiomerically pure (2S,3R)-CPAA [3], provides medicinal chemistry teams with multiple entry points for library synthesis. Importantly, CPAA-derived analogues have already demonstrated that subtype selectivity is achievable at the orthosteric glutamate binding site—a historically challenging target [1].

Calibration Standard for Glutamate Receptor Binding Assays Requiring Stereochemically Defined Agonists

CPAA (CAS 117856-26-5, (2S,3R) configuration) serves as a stereochemically defined calibration standard for radioligand binding assays at NMDA receptors. Unlike (S)-glutamate, which is achiral at the critical C-2 and C-3 positions, CPAA provides a rigid, single-conformer agonist whose binding pose is constrained by the pyrrolidine ring [1][4]. This conformational homogeneity reduces binding heterogeneity and improves assay reproducibility across laboratories. The compound's well-characterized inhibition by the competitive antagonist CPP (IC50 = 5.1 μM) and the non-competitive antagonist MK-801 (IC50 = 0.12 μM) [2] provides built-in pharmacological validation controls. For contract research organizations (CROs) and core facilities running standardized NMDA receptor binding panels, CPAA offers a defined reference compound with published, replicable IC50 values across multiple receptor subtypes and assay platforms [1][2].

Quote Request

Request a Quote for 2-Carboxy-3-pyrrolidineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.